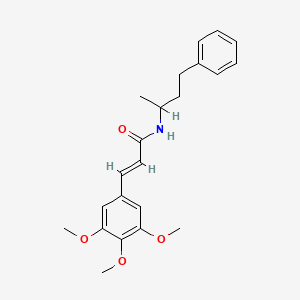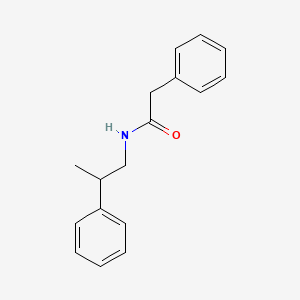![molecular formula C15H10F2N2OS B5368111 6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone CAS No. 64820-49-1](/img/structure/B5368111.png)
6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone
描述
6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone, also known as DFB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DFB belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
作用机制
The mechanism of action of 6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cell proliferation or viral replication. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its antitumor activity. This compound has also been found to inhibit the activity of neuraminidase, an enzyme that is involved in the release of influenza virus from infected cells, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit both biochemical and physiological effects. Biochemically, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. Physiologically, this compound has been found to reduce tumor growth and metastasis in animal models, which further supports its potential as an anticancer agent. This compound has also been found to reduce viral replication and improve survival in animal models of influenza infection, which supports its potential as an antiviral agent.
实验室实验的优点和局限性
6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined, which allows for accurate characterization and reproducibility. This compound also exhibits a high degree of selectivity and potency, which makes it a valuable tool for studying specific biological pathways or targets. However, this compound also has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain assays or experiments. This compound also has a relatively short half-life, which may require frequent dosing or administration in animal models.
未来方向
There are several future directions for research on 6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone. One direction is to further elucidate its mechanism of action, which may lead to the discovery of new targets or pathways for drug development. Another direction is to optimize its pharmacokinetic properties, such as solubility and half-life, which may improve its efficacy and safety in animal models and clinical trials. Finally, there is a need to evaluate the potential of this compound in combination with other drugs or therapies, which may enhance its antitumor or antiviral activity and reduce the risk of drug resistance.
合成方法
The synthesis of 6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone involves a two-step process. The first step involves the reaction of 2-aminobenzonitrile with difluoromethylthiol in the presence of a catalyst, such as copper iodide, to form 2-(difluoromethylthio)benzamide. The second step involves the reaction of 2-(difluoromethylthio)benzamide with phenyl isocyanate in the presence of a base, such as triethylamine, to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学研究应用
6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. In particular, this compound has shown promising results in inhibiting the growth of cancer cells, such as lung cancer, breast cancer, and leukemia. This compound has also been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, and antiviral activity against influenza A virus. These findings suggest that this compound has potential applications in drug discovery and development.
属性
IUPAC Name |
6-(difluoromethylsulfanyl)-4-phenyl-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c16-14(17)21-10-6-7-12-11(8-10)13(19-15(20)18-12)9-4-2-1-3-5-9/h1-8,14H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZOQFOCMUIHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215115 | |
| Record name | 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197311 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
64820-49-1 | |
| Record name | 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064820491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5368030.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5368036.png)
![2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5368042.png)
![methyl 2-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5368048.png)


![6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5368076.png)
![2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole](/img/structure/B5368090.png)
![N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide](/img/structure/B5368096.png)
![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5368099.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5368106.png)
![3-(allylthio)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5368119.png)
![N-[1-(4-ethylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5368131.png)
